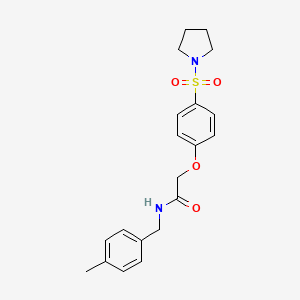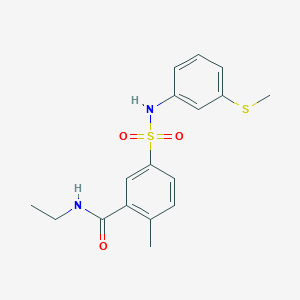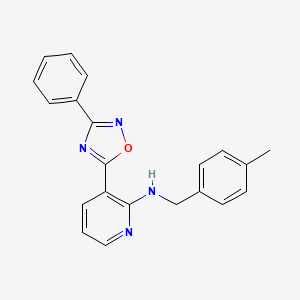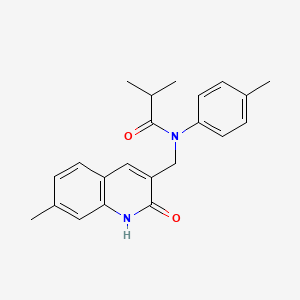
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as Compound A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. In cancer research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In inflammation research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation. In neurodegenerative disease research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and signaling pathways, and its ability to induce apoptosis and reduce inflammation. However, the limitations of using N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A, including:
1. Further studies on its mechanism of action and potential therapeutic applications in various fields of research.
2. Development of more efficient synthesis methods and formulations to improve its solubility and reduce potential toxicity.
3. Exploration of its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases.
4. Investigation of its potential as a tool for studying specific enzymes and signaling pathways in cellular processes.
5. Evaluation of its potential as a diagnostic or prognostic biomarker for certain diseases.
Conclusion:
In conclusion, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, or N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a drug candidate and diagnostic or prognostic biomarker for certain diseases.
Métodos De Síntesis
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A can be synthesized using a multi-step process that involves the reaction of 4-methylbenzyl chloride with 4-(pyrrolidin-1-ylsulfonyl)phenol. The resulting product is then reacted with chloroacetic acid to form the final compound, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has demonstrated that N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to protect neurons from damage and improve cognitive function.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-4-6-17(7-5-16)14-21-20(23)15-26-18-8-10-19(11-9-18)27(24,25)22-12-2-3-13-22/h4-11H,2-3,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTXLLHUSMHZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-benzyl)-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)



![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)



![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)

